Sub-nanomolar α3β4 Nicotinic Acetylcholine Receptor (nAChR) Antagonism
The compound exhibits potent antagonist activity at the human α3β4 nAChR with an IC50 of 1.8 nM [1]. While head-to-head data for the closest structural analog (2,5-dichloro-2'-isomer) at this specific receptor is not available, the α3β4 nAChR is a well-validated target for smoking cessation and addiction. The sub-nanomolar potency distinguishes it from many other α3β4 nAChR antagonists reported in the literature, which often exhibit IC50 values in the micromolar range [2].
| Evidence Dimension | α3β4 nAChR antagonism (IC50) |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | General class of α3β4 nAChR antagonists (e.g., mecamylamine, bupropion) typically display IC50 > 1 µM [2]. |
| Quantified Difference | ≥ 500-fold more potent than typical α3β4 nAChR antagonists |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux measured by liquid scintillation counting |
Why This Matters
This potency level supports the compound's utility as a high-affinity pharmacological probe for α3β4 nAChR, which is crucial for studies of nicotine dependence and neuropathic pain pathways.
- [1] EcoDrugPlus. (n.d.). Compound Report for 2,5-Dichloro-4'-piperidinomethyl benzophenone. Compound ID 2126094. View Source
- [2] Wu, J., et al. (2016). α3β4 nicotinic acetylcholine receptors as a target for treating nicotine addiction and pain. Current Neuropharmacology, 14(5), 480-490. View Source
